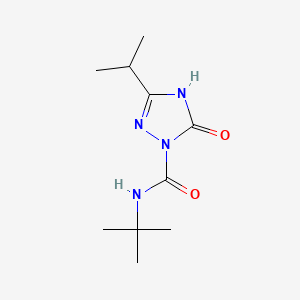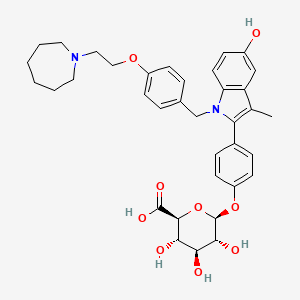
FENOTEROL O-BETA-D-GLUCURONIDE
Vue d'ensemble
Description
Fenoterol O-beta-D-glucuronide is a biochemical compound with the molecular formula C23H29NO10 and a molecular weight of 479.48 g/mol . It is a derivative of fenoterol, a beta-2 adrenergic agonist used primarily as a bronchodilator for the treatment of asthma . The glucuronide conjugate form, this compound, is often used in proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenoterol O-beta-D-glucuronide typically involves the glucuronidation of fenoterol. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs beta-glucuronidase enzymes to catalyze the reaction under mild conditions, ensuring high specificity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing immobilized enzymes to enhance efficiency and reusability. The use of bioreactors and optimized reaction conditions, such as controlled pH and temperature, are crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fenoterol O-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound back to its parent form, fenoterol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can regenerate fenoterol .
Applications De Recherche Scientifique
Fenoterol O-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fenoterol metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of fenoterol.
Medicine: Utilized in research on drug metabolism and the development of new therapeutic agents.
Industry: Applied in the production of analytical standards and quality control materials.
Mécanisme D'action
The mechanism of action of Fenoterol O-beta-D-glucuronide involves its interaction with beta-2 adrenergic receptors. Upon administration, it is metabolized to fenoterol, which then stimulates these receptors, leading to bronchodilation and increased bronchial airflow . The glucuronide conjugate itself may not be pharmacologically active but serves as a prodrug that releases the active fenoterol upon hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol O-beta-D-glucuronide: Another beta-2 adrenergic agonist glucuronide used in asthma treatment.
Terbutaline O-beta-D-glucuronide: Similar in function and used for bronchodilation.
Uniqueness
Fenoterol O-beta-D-glucuronide is unique due to its specific interaction with beta-2 adrenergic receptors and its use as a prodrug for fenoterol. Its glucuronide form enhances its solubility and facilitates its excretion, making it a valuable compound in pharmacokinetic studies .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO10/c1-11(24-10-17(27)13-7-14(25)9-15(26)8-13)6-12-2-4-16(5-3-12)33-23-20(30)18(28)19(29)21(34-23)22(31)32/h2-5,7-9,11,17-21,23-30H,6,10H2,1H3,(H,31,32)/t11?,17?,18-,19-,20+,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCRUFRMASDFW-IWKWYPLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NCC(C3=CC(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747783 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61046-78-4 | |
| Record name | 4-(2-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)
